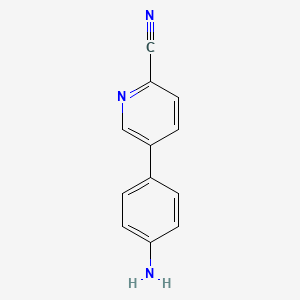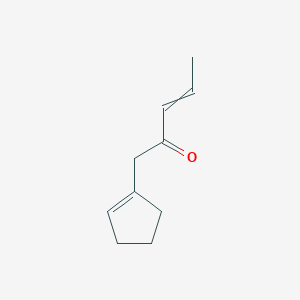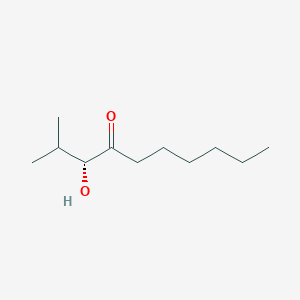
(3R)-3-hydroxy-2-methyldecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-hydroxy-2-methyldecan-4-one is an organic compound with a chiral center at the third carbon atom. This compound is a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) in its structure. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-methyldecan-4-one can be achieved through several methods. One common approach involves the stereoselective reduction of a precursor ketone. For instance, the reduction of 2-methyl-4-decanone using a chiral catalyst can yield the desired this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 2-methyl-4-decanone using a chiral catalyst under high pressure and temperature. This method ensures high yield and enantiomeric purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-hydroxy-2-methyldecan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-methyl-4-decanone or 2-methyl-4-decanoic acid.
Reduction: 3-hydroxy-2-methyldecanol.
Substitution: 3-chloro-2-methyldecan-4-one.
Aplicaciones Científicas De Investigación
(3R)-3-hydroxy-2-methyldecan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R)-3-hydroxy-2-methyldecan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The ketone group can also participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-hydroxy-2-methyldecan-4-one
- 3-hydroxy-2-methyldodecan-4-one
- 3-hydroxy-2-methylundecan-4-one
Uniqueness
(3R)-3-hydroxy-2-methyldecan-4-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. The (3R) configuration may result in different biological activities compared to its (3S) enantiomer or other similar compounds.
Propiedades
Número CAS |
674293-28-8 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2-methyldecan-4-one |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-7-8-10(12)11(13)9(2)3/h9,11,13H,4-8H2,1-3H3/t11-/m1/s1 |
Clave InChI |
WKFNWAWRKRHNPD-LLVKDONJSA-N |
SMILES isomérico |
CCCCCCC(=O)[C@@H](C(C)C)O |
SMILES canónico |
CCCCCCC(=O)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


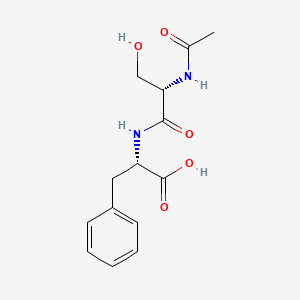
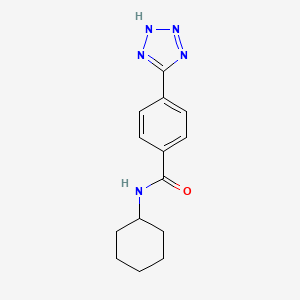
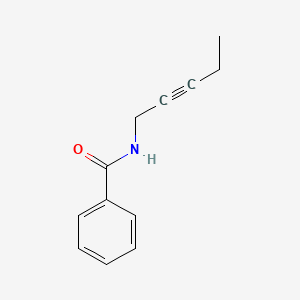
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
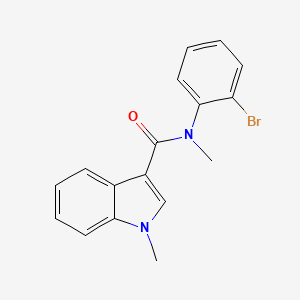
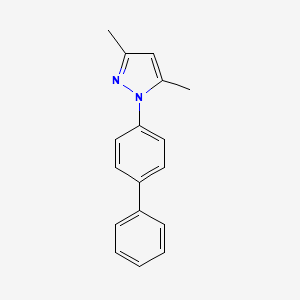
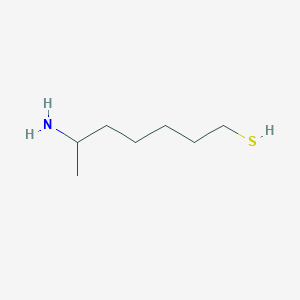

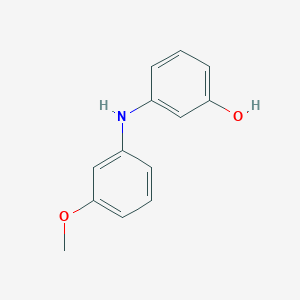
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
